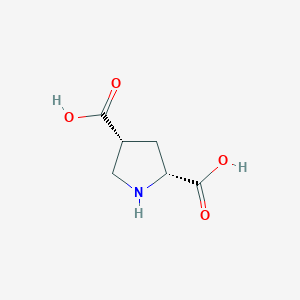

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid

説明

Significance within Glutamatergic Neurotransmission Research

The primary significance of pyrrolidine-2,4-dicarboxylic acid (PDC) isomers in neuroscience research lies in their ability to interact with excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular concentrations of glutamate (B1630785), thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission.

While several stereoisomers of PDC exist, the trans isomers have been of particular interest. It is important to distinguish the (2R,4R)-isomer from the more extensively studied L-trans-(2S,4R)-pyrrolidine-2,4-dicarboxylic acid. The L-trans isomer is a potent, non-selective competitive inhibitor of all five subtypes of EAATs. It is also a substrate for the transporters, meaning it is taken up into the cell, which can lead to complex downstream effects, including the release of endogenous glutamate through heteroexchange.

Research on the specific activity of the (2R,4R)-isomer has shown it to be considerably less potent as a glutamate uptake inhibitor compared to the L-trans-(2S,4R) and L-cis-(2S,3R,4S) isomers. This stereoselectivity highlights the stringent structural requirements of the substrate binding site on the excitatory amino acid transporters. The lower affinity of the (2R,4R)-isomer makes it a useful tool for structure-activity relationship studies, helping to define the optimal conformation for transporter inhibition.

| Compound | Common Abbreviation | Activity Profile | Reported Ki for D-[3H]aspartate uptake |

|---|---|---|---|

| (2S,4R)-pyrrolidine-2,4-dicarboxylic acid | L-trans-PDC | Potent, non-selective EAAT inhibitor; transportable substrate | 40-145 µM |

| (2R,4R)-pyrrolidine-2,4-dicarboxylic acid | D-trans-PDC | Weak EAAT inhibitor | Significantly higher than L-trans-PDC |

Historical Context of Pyrrolidine (B122466) Dicarboxylic Acid Analogs in Neuropharmacology

The exploration of pyrrolidine dicarboxylic acid analogs in neuropharmacology has its roots in the study of naturally occurring excitatory amino acids. A pivotal moment in this field was the discovery and characterization of kainic acid and domoic acid. nih.govresearchgate.net These compounds, classified as kainoids, are potent neurotoxins found in certain marine algae. nih.govresearchgate.net

Structurally, kainoids are polysubstituted pyrrolidine dicarboxylates. researchgate.net Their rigid cyclic structure, in contrast to the flexible nature of glutamate, led to the hypothesis that they act as conformationally restricted glutamate analogs. This structural rigidity was thought to lock the molecule into a specific conformation that is ideal for binding to and activating a subclass of ionotropic glutamate receptors, which were subsequently named kainate receptors.

The potent neuroexcitatory and excitotoxic effects of kainic acid made it an invaluable pharmacological tool for several decades. researchgate.net Its administration to laboratory animals was one of the first reliable methods for inducing seizures and modeling epilepsy, as well as for studying the mechanisms of excitotoxic neuronal death.

Structure

3D Structure

特性

IUPAC Name |

(2R,4R)-pyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBQSJHFYZIPH-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2r,4r Pyrrolidine 2,4 Dicarboxylic Acid and Chiral Derivatives

Stereoselective Synthesis of (2R,4R)-Pyrrolidine-2,4-dicarboxylic Acid

The precise control of stereochemistry is paramount in the synthesis of this compound. Various strategies have been developed to achieve high levels of enantio- and diastereoselectivity, including the use of chiral precursors, efficient separation of diastereomers, and catalytic asymmetric hydrogenation.

Asymmetric Synthetic Routes Utilizing Chiral Precursors

The use of readily available chiral molecules, often referred to as the "chiral pool," provides a powerful and economical approach to the synthesis of enantiomerically pure compounds. Amino acids, in particular, serve as excellent starting materials for the synthesis of chiral pyrrolidine (B122466) derivatives due to their inherent stereochemistry.

One common strategy involves the use of pyroglutamic acid, a derivative of glutamic acid, as a chiral precursor. The synthesis can commence from either L- or D-pyroglutamic acid to access different stereoisomers of the target molecule. For instance, a synthetic route starting from a pyroglutamic acid-derived hemiaminal can lead to the formation of 2,5-disubstituted pyrrolidines. acs.org The stereochemical outcome of the reaction can often be controlled by the choice of protecting groups on the nitrogen atom. Carbamate protecting groups, for example, tend to favor the formation of cis-pyrrolidines, while a benzamide (B126) group can direct the synthesis towards the trans-isomer. acs.org

Another approach utilizes other chiral amino acids to construct the pyrrolidine ring. For example, a diastereoselective synthesis can be achieved through the intramolecular cyclization of a precursor derived from an amino acid. The inherent chirality of the starting amino acid guides the formation of the new stereocenters in the pyrrolidine ring.

Table 1: Examples of Chiral Precursors in this compound Synthesis

| Chiral Precursor | Key Synthetic Step | Stereochemical Control |

| L-Pyroglutamic Acid | Nucleophilic addition to hemiaminal | Protecting group dependent (cis vs. trans) |

| D-Glutamic Acid | Multi-step conversion and cyclization | Inherent chirality of the starting material |

| Chiral Amino Alcohols | Diastereoselective cyclization | Chiral auxiliary control |

Diastereomer Separation Techniques in Pyrrolidine Dicarboxylic Acid Synthesis

In syntheses that produce a mixture of diastereomers, efficient separation is crucial to obtain the desired stereoisomer in high purity. High-performance liquid chromatography (HPLC) is a widely used technique for the separation of diastereomeric mixtures of pyrrolidine derivatives.

Chiral stationary phases (CSPs) can be employed to resolve enantiomers, but for diastereomers, standard achiral stationary phases are often sufficient. The separation relies on the different physicochemical properties of the diastereomers, which lead to different retention times on the chromatography column. The choice of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase composition are critical for achieving optimal separation. For instance, a mixture of diastereomeric pyrrolidine-2,3-diones has been successfully separated using column chromatography. nih.gov

Fractional crystallization is another powerful technique for separating diastereomers on a larger scale. This method takes advantage of the different solubilities of the diastereomeric salts formed by reacting the carboxylic acid mixture with a chiral resolving agent. The less soluble diastereomeric salt crystallizes out of the solution, allowing for its separation by filtration. This method has been successfully applied to the separation of isomeric dicarboxylic acids through the selective crystallization of metal-organic frameworks. nih.govresearchgate.net

Table 2: Diastereomer Separation Techniques

| Technique | Principle | Application Example |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | Separation of pyrrolidine-2,3-dione (B1313883) diastereomers nih.gov |

| Fractional Crystallization | Differential solubility of diastereomeric salts | Separation of isomeric dicarboxylic acids nih.govresearchgate.net |

| Chiral Derivatization followed by Chromatography | Conversion to diastereomers with a chiral agent, followed by separation on an achiral column | Separation of peptide diastereomers nih.gov |

Catalytic Hydrogenation and Enantiomeric Control in Pyrrolidine Ring Formation

Catalytic asymmetric hydrogenation is a highly efficient method for establishing stereocenters during the formation of the pyrrolidine ring. This technique typically involves the reduction of a prochiral precursor, such as a pyrrole (B145914) or a dehydropyrrolidine derivative, using a chiral catalyst.

Rhodium and ruthenium-based catalysts, in combination with chiral phosphine (B1218219) ligands, are among the most effective for the asymmetric hydrogenation of various substrates. oup.comnih.govrsc.org For instance, chiral pyrrolidinephosphine–rhodium complexes have been successfully used for the asymmetric hydrogenation of olefins. oup.com The choice of the chiral ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.

Similarly, ruthenium-catalyzed enantioselective hydrogenation of pyrroles provides a direct route to chiral pyrrolidines. researchgate.net The reaction conditions, including the choice of solvent, temperature, and hydrogen pressure, can significantly influence both the yield and the enantiomeric excess (e.e.) of the product. These methods offer a powerful tool for controlling the stereochemistry at positions 2 and 5 of the pyrrolidine ring.

Table 3: Catalytic Systems for Asymmetric Hydrogenation in Pyrrolidine Synthesis

| Metal Catalyst | Chiral Ligand | Substrate Type | Achieved Enantioselectivity (e.e.) |

| Rhodium | Chiral Pyrrolidinephosphine | Olefins | Up to 82.3% oup.com |

| Rhodium | Ferrocene-based phosphine-phosphoramidite | Dehydroamino acid esters | >99.9% nih.gov |

| Ruthenium | BINAP | N-heteroaryl vinyl ethers | Good to excellent rsc.org |

| Ruthenium | Diamine/diphosphine complexes | 9-Phenanthrols | >99% nih.gov |

Synthesis of Novel this compound Analogs and Derivatives

The modification of the this compound scaffold allows for the fine-tuning of its biological activity and properties. The synthesis of N-substituted derivatives and the functional group modification on the pyrrolidine ring are key strategies in developing novel analogs.

N-Substituted Pyrrolidine-2,4-dicarboxylic Acid Derivatives

The nitrogen atom of the pyrrolidine ring is a common site for modification. N-substitution can significantly impact the molecule's conformation, polarity, and ability to interact with biological targets. A variety of substituents, including alkyl, aryl, and acyl groups, can be introduced on the nitrogen atom.

The synthesis of N-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has been reported, where different substituents on the nitrogen atom led to compounds with varying activities as agonists, partial agonists, or antagonists of metabotropic glutamate (B1630785) receptors. nih.gov Reductive amination of diketones with anilines, catalyzed by iridium complexes, provides a practical route to N-aryl-substituted pyrrolidines. nih.gov Furthermore, N-acylation can be readily achieved by reacting the parent pyrrolidine with an appropriate acid chloride or anhydride.

Table 4: Synthetic Methods for N-Substituted Pyrrolidine Derivatives

| Substituent Type | Synthetic Method | Reagents and Conditions |

| N-Alkyl | Reductive amination | Aldehyde/ketone, reducing agent (e.g., NaBH3CN) |

| N-Aryl | Iridium-catalyzed reductive amination | Diketone, aniline, iridium catalyst, formic acid nih.gov |

| N-Acyl | Acylation | Acid chloride/anhydride, base |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, base |

Functional Group Modifications on the Pyrrolidine Ring

Beyond N-substitution, the carboxylic acid groups and the carbon backbone of the pyrrolidine ring can be modified to generate a diverse range of analogs. The carboxylic acid groups can be converted into esters, amides, or alcohols, which can alter the compound's solubility, stability, and binding interactions.

Esterification can be achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions or by using coupling agents. mdpi.com Amide formation is typically accomplished by activating the carboxylic acid (e.g., as an acid chloride or with a coupling reagent like EDCI) followed by reaction with an amine. nih.gov The synthesis of substituted pyrrolidine-2,4-dicarboxylic acid amides has been explored for their potential as dipeptidyl peptidase IV inhibitors.

Reduction of the carboxylic acid groups to alcohols can be performed using reducing agents such as lithium aluminum hydride (LiAlH4). researchgate.net These alcohol functionalities can then be further modified, for example, through oxidation to aldehydes or conversion to other functional groups. Additionally, C-H activation strategies are emerging as powerful tools for the direct functionalization of the pyrrolidine ring, allowing for the introduction of aryl or other groups at specific positions. nih.gov

Table 5: Functional Group Modifications on the Pyrrolidine Ring

| Modification | Reagents and Conditions | Resulting Functional Group |

| Esterification | Alcohol, acid catalyst or coupling agents | Ester |

| Amidation | Amine, coupling agent (e.g., EDCI, HOBt) | Amide |

| Reduction | LiAlH4, BH3·THF | Alcohol |

| C-H Arylation | Aryl halide, Palladium catalyst, directing group | Aryl group |

| Oxidation of Hydroxyl Groups | Oxidizing agent (e.g., RuCl3/NaIO4) | Carboxylic acid |

Iii. Molecular and Receptor Level Mechanisms of 2r,4r Pyrrolidine 2,4 Dicarboxylic Acid Activity

Agonistic Activity at Group II Metabotropic Glutamate (B1630785) Receptors (mGluRs)

(2R,4R)-Pyrrolidine-2,4-dicarboxylic acid is a potent and highly selective agonist for group II metabotropic glutamate receptors (mGluRs). tocris.comnih.gov This group of receptors, which includes the subtypes mGluR2 and mGluR3, is involved in the modulation of synaptic transmission and neuronal excitability. guidetopharmacology.orgnih.gov Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors that trigger a cascade of intracellular second messengers upon activation. guidetopharmacology.org The agonistic action of (2R,4R)-APDC at these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.

A defining characteristic of this compound is its high selectivity for the group II mGluRs (mGluR2 and mGluR3) over other mGluR subtypes. tocris.com Studies have shown that it has potent agonist activity at both human mGluR2 and mGluR3. tocris.com In contrast, it displays negligible activity at group I (mGluR1 and mGluR5) and group III (mGluR4, mGluR6, mGluR7, and mGluR8) receptors. tocris.com This selectivity makes it a valuable pharmacological tool for investigating the specific physiological roles of group II mGluRs. nih.gov

The potency of (2R,4R)-APDC at mGluR2 and mGluR3 is comparable, as indicated by its half-maximal effective concentration (EC₅₀) values. tocris.com

Table 1: Agonist Potency of this compound at Human mGluR Subtypes

Data sourced from Tocris Bioscience. tocris.com

A critical aspect of the pharmacological profile of this compound is its lack of significant activity at ionotropic glutamate receptors (iGluRs). guidetopharmacology.org These receptors, which include the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptor subtypes, are ligand-gated ion channels that mediate fast excitatory neurotransmission. guidetopharmacology.org The inability of (2R,4R)-APDC to bind to or activate these receptors underscores its selectivity for the metabotropic family, particularly the group II subtypes. This distinction is crucial, as activation of iGluRs can lead to excitotoxicity under certain conditions, a phenomenon not associated with the modulatory actions of group II mGluR agonists.

Structural Basis of this compound Binding to mGluRs

The interaction between this compound and group II mGluRs is governed by the specific three-dimensional structure of the receptor's ligand-binding domain. guidetopharmacology.org Metabotropic glutamate receptors are characterized by a large extracellular domain known as the Venus flytrap domain (VFTD), which is where glutamate and other orthosteric ligands like (2R,4R)-APDC bind. nih.govguidetopharmacology.org

X-ray crystallography has been instrumental in elucidating the precise binding mode of various ligands within the VFTD of mGluRs. While specific crystal structures of (2R,4R)-APDC complexed with mGluR2 or mGluR3 are part of a broader body of research on mGluR ligands, the general principles of agonist binding are well-established from studies with related compounds. These analyses reveal that the VFTD is composed of two lobes that form a binding cleft. The binding of an agonist molecule within this cleft is what initiates the receptor's activation process.

The binding of this compound within the VFTD is stabilized by a network of interactions with specific amino acid residues. Both the α-carboxyl and distal carboxyl groups of the ligand, along with its amino group, form critical hydrogen bonds with conserved residues in the binding pocket. These interactions are fundamental to the compound's ability to potently and selectively activate the receptor. Key residues involved in binding agonists like glutamate and its analogs are conserved across the mGluR family, but subtle differences in the binding pocket contribute to the subtype selectivity observed with ligands such as (2R,4R)-APDC.

The binding of an agonist like this compound to the VFTD induces a significant conformational change in the receptor. elifesciences.org This change is often described as a "domain closure," where the two lobes of the VFTD clamp down around the ligand. elifesciences.orgnih.gov This initial conformational shift is propagated through the cysteine-rich domain (CRD) to the seven-transmembrane (7TM) domain, ultimately leading to the activation of intracellular G-proteins. nih.govguidetopharmacology.org The degree of VFTD closure and the subsequent rearrangement of the transmembrane domains are thought to correlate with the efficacy of the agonist. elifesciences.org More efficacious agonists, such as (2R,4R)-APDC, are believed to induce a more pronounced and stable active conformation of the receptor. elifesciences.org

Intracellular Signaling Cascades Modulated by this compound

This compound, also known as (2R,4R)-APDC, is a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs), which include the mGlu2 and mGlu3 subtypes. nih.gov Unlike ionotropic receptors, which form ion channels, mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through intracellular second messenger systems. nih.govsigmaaldrich.com The activation of these receptors by (2R,4R)-APDC initiates a cascade of intracellular events that ultimately alters neuronal function.

Group II mGluRs, the primary targets of (2R,4R)-APDC, are predominantly coupled to inhibitory G-proteins of the Gi/o family. nih.govsigmaaldrich.commdpi.com Upon binding of an agonist like (2R,4R)-APDC, the receptor undergoes a conformational change that activates its associated heterotrimeric G-protein. nih.gov This activation causes the Gαi/o subunit to dissociate from the Gβγ dimer and exchange its bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP).

The primary effector enzyme regulated by the activated Gαi/o subunit is adenylyl cyclase (AC). sigmaaldrich.commdpi.comfrontiersin.org The Gαi/o subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP). mdpi.comnih.gov This reduction in cAMP levels has widespread consequences for neuronal function, as cAMP is a critical activator of protein kinase A (PKA). The inhibition of the AC-cAMP-PKA pathway is a central mechanism by which (2R,4R)-APDC and other group II mGluR agonists exert their modulatory effects on neurons. nih.gov Research has confirmed the potent and selective action of (2R,4R)-APDC on these receptors, which are negatively coupled to adenylyl cyclase.

| Receptor Subtype | EC₅₀ (μM) | Receptor Group | Primary Transduction Pathway |

|---|---|---|---|

| Human mGlu2 | 0.4 | Group II | Gi/o coupling (Inhibition of Adenylyl Cyclase) |

| Human mGlu3 | 0.4 | Group II | Gi/o coupling (Inhibition of Adenylyl Cyclase) |

| Human mGlu1 | > 100 | Group I | Gq coupling (Phospholipase C activation) |

| Human mGlu5 | > 100 | Group I | Gq coupling (Phospholipase C activation) |

| Human mGlu4 | > 300 | Group III | Gi/o coupling (Inhibition of Adenylyl Cyclase) |

| Human mGlu7 | > 300 | Group III | Gi/o coupling (Inhibition of Adenylyl Cyclase) |

Beyond the inhibition of adenylyl cyclase, the activation of Gi/o proteins by (2R,4R)-APDC can also lead to direct modulation of ion channel activity. nih.govsigmaaldrich.com This regulation is often mediated by the Gβγ subunits that are liberated from the Gαi/o subunit upon receptor activation. nih.gov These Gβγ dimers can directly interact with and modulate the function of various ion channels, representing a more rapid signaling pathway than those dependent on second messengers and protein phosphorylation.

A key target of Gβγ subunits released by Gi/o-coupled receptors are G-protein-gated inwardly rectifying potassium (GIRK) channels. frontiersin.org Binding of Gβγ to GIRK channels increases their probability of opening, leading to an efflux of potassium ions (K+) from the neuron. youtube.com This outward flow of positive charge results in hyperpolarization of the cell membrane, moving the membrane potential further from the threshold required to fire an action potential. This hyperpolarization contributes to a general decrease in neuronal excitability.

Additionally, Gi/o protein activation is known to inhibit the function of voltage-gated calcium channels (VGCCs). This effect is particularly important at presynaptic terminals, where it plays a crucial role in modulating neurotransmitter release.

Impact of this compound on Neurotransmitter Homeostasis

By activating group II mGluRs, (2R,4R)-APDC significantly influences the balance of neurotransmission in the central nervous system. These receptors are frequently located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to control the release of neurotransmitters. nih.gov

A primary and well-documented effect of (2R,4R)-APDC is the presynaptic inhibition of glutamate release. nih.govnih.gov Group II mGluRs are densely expressed on the presynaptic terminals of glutamatergic neurons. nih.gov When glutamate levels in the synaptic cleft rise, glutamate binds to these autoreceptors, initiating a negative feedback loop that reduces further release. (2R,4R)-APDC mimics this effect, potently activating these presynaptic receptors to suppress glutamate exocytosis. nih.gov

This inhibition is achieved through the Gi/o signaling cascade. The activated G-proteins inhibit presynaptic VGCCs, reducing the influx of calcium that is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. Studies have shown that group II mGluR agonists, such as LY354740, decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) without altering their amplitude. nih.govnih.govresearchgate.net This specific effect is a hallmark of a presynaptic mechanism of action, as it reflects a lower probability of neurotransmitter vesicle release rather than a change in the sensitivity of postsynaptic receptors. nih.govresearchgate.net The predominant action of (2R,4R)-APDC in brain regions like the visual cortex is this presynaptic reduction of glutamate release. nih.gov

| Parameter | Observation | Interpretation |

|---|---|---|

| Spontaneous Excitatory Postsynaptic Current (sEPSC) Amplitude | Inhibited | Reduced overall excitatory synaptic activity |

| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Inhibited | Reduced overall excitatory synaptic activity |

| Miniature Excitatory Postsynaptic Current (mEPSC) Amplitude | No change | No effect on postsynaptic receptor sensitivity |

| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Inhibited | Presynaptic inhibition of glutamate release |

The principal effect of (2R,4R)-APDC is the suppression of excitatory neurotransmission through the inhibition of glutamate release. nih.gov This action underlies its potential therapeutic applications in conditions characterized by glutamate-mediated hyperexcitability.

However, the impact of (2R,4R)-APDC is not exclusively limited to glutamatergic synapses. Group II mGluRs are also found on the presynaptic terminals of GABAergic neurons, where their activation can inhibit the release of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.govfrontiersin.org

This dual action means that the net effect of (2R,4R)-APDC on neural circuit activity can be complex and region-dependent.

At glutamatergic synapses , it acts to reduce excitation. nih.gov

At GABAergic synapses , it can cause disinhibition by reducing the release of GABA. For example, in the thalamus, group II mGluRs mediate the presynaptic inhibition of GABAergic transmission, an action that would facilitate sensory processing. frontiersin.org

Therefore, the ultimate effect of (2R,4R)-APDC on the balance between excitation and inhibition depends on the specific neural circuit, the relative density of group II mGluRs on glutamatergic versus GABAergic terminals, and the baseline level of activity in the circuit. In some areas, such as the medial prefrontal cortex, group II mGluR agonists have been shown to inhibit both direct excitatory inputs (EPSCs) and feedforward inhibitory transmission (IPSCs), highlighting the compound's multifaceted modulatory role. frontiersin.org

Iv. Structure Activity Relationships Sar and Pharmacophore Development for 2r,4r Pyrrolidine 2,4 Dicarboxylic Acid Analogs

Stereochemical Determinants of mGluR Agonism for Pyrrolidine (B122466) Dicarboxylic Acids

The specific (2R,4R) configuration of pyrrolidine-2,4-dicarboxylic acid is paramount for high-affinity binding to mGluRs. This stereochemical arrangement dictates the precise orientation of the two carboxyl groups, which mimics the conformation of the endogenous ligand, glutamate (B1630785), when bound to the receptor. Studies on the isomers of the closely related analog, 4-aminopyrrolidine-2,4-dicarboxylate (APDC), have demonstrated a high degree of stereospecificity. Among the four prepared isomers of APDC, only the (2R,4R) analog displayed significant affinity for mGluRs. This highlights that the trans-orientation of the substituents at the C2 and C4 positions, with the specific R configuration at both chiral centers, is a stringent requirement for receptor recognition and binding.

When compared with other isomers, the superiority of the (2R,4R) configuration becomes evident. For instance, the cis-isomers of pyrrolidine dicarboxylic acids generally exhibit significantly lower activity or are inactive, underscoring the importance of the trans arrangement for optimal interaction with the receptor binding site. d-nb.info

The activity of (2R,4R)-pyrrolidine-2,4-dicarboxylic acid analogs can also be contextualized by comparing them to other cyclic glutamate analogs, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a non-selective mGluR agonist. While both molecules constrain the glutamate backbone, the pyrrolidine ring of (2R,4R)-APDC offers a different conformational restriction compared to the cyclopentane (B165970) ring of ACPD. Structural studies suggest that (2R,4R)-APDC can bind to group II mGluRs more strongly than (1S,3R)-ACPD. pnas.org This enhanced affinity may be partly due to the nitrogen atom in the pyrrolidine ring, which can potentially form hydrogen bonds with solvent molecules within the binding pocket. pnas.org

| Compound | Configuration | Receptor Group Selectivity | Relative Activity Note |

|---|---|---|---|

| APDC | (2R,4R) | Group II mGluR Agonist | High affinity and selectivity for Group II mGluRs. nih.gov |

| APDC Isomers | Other (2S,4S), (2R,4S), (2S,4R) | mGluRs | Showed no significant mGluR binding affinity. |

| ACPD | (1S,3R) | Non-selective mGluR Agonist | Lower affinity at Group II mGluRs compared to (2R,4R)-APDC. pnas.org |

Influence of Pyrrolidine Ring Modifications on Receptor Selectivity and Potency

Modifications to the pyrrolidine scaffold itself, including the position of the acidic functional groups and the size of the ring, have profound effects on the resulting compound's potency and its selectivity for different mGluR subtypes.

The positioning of the two carboxylic acid groups on the pyrrolidine ring is a critical factor that governs the molecule's ability to activate mGluRs. The 2,4-substitution pattern, as seen in this compound, provides an optimal distance and spatial orientation between the alpha-carboxyl group (at C2) and the distal carboxyl group (at C4). This arrangement effectively mimics the extended conformation of glutamate required for binding to certain mGluR subtypes, particularly those in Group II.

In contrast, pyrrolidine-2,3-dicarboxylic acid isomers present the acidic groups on adjacent carbons. This arrangement results in a different spatial relationship between the carboxylates, which can alter receptor affinity and efficacy. For example, studies on related scaffolds have shown that the 2,3-trans relationship can be crucial for activity at ionotropic glutamate receptors, suggesting that this positional arrangement is less favorable for mGluR agonism. nih.gov

Pyrrolidine-2,5-dicarboxylic acids place the functional groups at opposite ends of one side of the ring. This positioning can also influence how the molecule fits within the receptor's binding site. While less studied in the context of potent mGluR agonists, this substitution pattern is explored in other areas, such as in pyrrolidine-2,5-dione derivatives for anticonvulsant activity, where substitutions at various positions, including position 3, strongly affect the biological profile. nih.gov The distinct geometries of the 2,3-, 2,4-, and 2,5-dicarboxylic acid isomers lead to different pharmacological profiles, with the 2,4-disubstituted pattern being particularly favorable for potent Group II mGluR agonism.

Varying the size of the heterocyclic ring from the five-membered pyrrolidine to the four-membered azetidine (B1206935) ring significantly impacts pharmacological activity. The smaller, more constrained azetidine ring in azetidine-2,4-dicarboxylic acid (ADA) alters the bond angles and the distance between the carboxyl groups compared to its pyrrolidine counterpart.

Pharmacological profiling of the enantiomers of trans-azetidine-2,4-dicarboxylic acid at human mGluRs revealed that (2S,4S)-ADA is a weak agonist at the mGlu2 receptor, while the (2R,4R)-ADA enantiomer is inactive. nih.gov Neither enantiomer showed significant agonistic effects at mGlu4a receptors or any agonistic or antagonistic activity at mGlu1b and mGlu5a receptors. nih.gov This contrasts sharply with the potent and selective Group II mGluR agonism of this compound analogs. The reduced activity of the azetidine ring system suggests that the greater flexibility and specific geometry of the five-membered pyrrolidine ring are crucial for achieving high potency and selectivity at mGluRs. nih.govnih.gov

| Compound | Ring System | Configuration | Activity at Human mGluRs |

|---|---|---|---|

| Pyrrolidine-2,4-dicarboxylic acid analog (APDC) | Pyrrolidine (5-membered) | (2R,4R) | Potent and selective Group II agonist. nih.gov |

| trans-Azetidine-2,4-dicarboxylic acid (ADA) | Azetidine (4-membered) | (2S,4S) | Weak mGlu2 agonist. nih.gov |

| trans-Azetidine-2,4-dicarboxylic acid (ADA) | Azetidine (4-membered) | (2R,4R) | Inactive at mGlu2. nih.gov |

Role of Functional Group Substitutions in Ligand-Receptor Interactions

The introduction of substituents onto the pyrrolidine ring, particularly on the nitrogen atom (N1), can dramatically alter the pharmacological profile of this compound analogs. These substitutions can modify the compound's interaction with the receptor, converting a potent agonist into a partial agonist or even a selective antagonist.

Research into N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) has shown that the nature of the substituent is a key determinant of its functional activity. nih.govnih.gov By systematically adding different groups at the N1 position, it is possible to fine-tune the molecule's properties. For example, certain substitutions can introduce steric hindrance or new electronic interactions that prevent the receptor from adopting its fully active conformation upon ligand binding, leading to antagonism. This approach has successfully led to the identification of a number of selective antagonists for Group II mGluRs. nih.gov This demonstrates that while the core this compound structure provides the necessary scaffold for receptor recognition, functionalization at the N1 position is a powerful strategy for modulating the resulting pharmacological effect, yielding compounds that can be agonists, partial agonists, or antagonists at mGluR2, mGluR3, and/or mGluR6. nih.govresearchgate.net

N-Substitution Effects on Binding and Activity

The nitrogen atom within the pyrrolidine ring offers a prime location for chemical modification. Studies have shown that substituting the hydrogen on this nitrogen (N-1 position) can dramatically alter the compound's pharmacological profile, converting it from an agonist to a partial agonist or even a potent antagonist at specific receptor subtypes. nih.govnih.gov

A series of N-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC), a close analog, were synthesized and evaluated for their effects at metabotropic glutamate receptors (mGluRs). nih.gov The research revealed that the nature of the substituent at the N-1 position is a critical determinant of activity. For instance, the introduction of specific aromatic or aliphatic groups can shift the molecule's functional properties significantly. This strategic substitution allows for the fine-tuning of receptor interaction, leading to the identification of selective group II mGluR antagonists. nih.gov

The conversion from agonist to antagonist activity through N-substitution highlights the sensitivity of the ligand-binding pocket. These findings suggest that the N-1 position can be utilized to introduce functionalities that either mimic the binding of the natural ligand, glutamate, leading to receptor activation, or occupy additional space within the binding site to prevent the conformational changes necessary for activation, resulting in antagonism. nih.govresearchgate.net

| N-1 Substituent | Activity Profile | Target Receptor(s) |

|---|---|---|

| -H (unsubstituted) | Agonist | mGluR2, mGluR3, mGluR6 |

| -CH₃ | Partial Agonist | mGluR2, mGluR3 |

| -Benzyl | Antagonist | Group II mGluRs |

| -Phenyl | Antagonist | Group II mGluRs |

Amino Group Modifications and Carboxylate Spacing

This compound is considered a constrained analog of glutamate. Its rigid ring structure locks the two carboxyl groups and the amino group into a specific spatial arrangement, which is crucial for its interaction with target receptors. The distance and relative orientation of these key functional groups define the fundamental pharmacophore for binding.

Structure-activity relationship (SAR) studies on related proline analogs emphasize the importance of the precise positioning of these acidic and basic moieties. nih.gov For instance, repositioning a vital carboxylic acid group can greatly influence the binding affinity profile. nih.gov The pyrrolidine scaffold effectively mimics the extended conformation of glutamate, allowing the terminal carboxyl groups to interact with complementary basic residues in the receptor's binding pocket.

Computational and Biophysical Approaches to SAR Elucidation

To gain a deeper, atomic-level understanding of the structure-activity relationships of this compound and its analogs, researchers employ a combination of computational modeling and biophysical experiments.

Molecular Dynamics Simulations and Docking Studies

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing how these ligands interact with their protein targets. Docking studies predict the preferred binding orientation of a ligand within a receptor's active site and estimate the strength of the interaction. nih.govscispace.com For glutamate transporters, docking of known ligands can recapitulate the critical polar interactions between the amino acid-like compounds and the binding site. frontiersin.org

Researchers use homology models of target proteins, such as glutamate transporters, when experimental crystal structures are unavailable. frontiersin.org Virtual screening of compound libraries against these models, followed by docking, can identify novel inhibitors. nih.gov For instance, docking studies can reveal key hydrogen bond and hydrophobic interactions between the ligand and specific amino acid residues in the binding pocket. nih.gov

Molecular dynamics simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time. These simulations can elucidate the conformational changes a transporter undergoes during the binding and transport cycle, offering a detailed, atomic-level view of the mechanism. pnas.org This information is invaluable for understanding how different analogs stabilize specific protein conformations, which in turn explains their functional effects as agonists or antagonists.

Binding Assays and Ligand Efficiency Profiling

Biophysical binding assays are essential for experimentally validating the predictions from computational models and quantifying the affinity of a ligand for its target. These assays directly measure the interaction between a compound and a receptor or transporter, typically yielding values such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). nih.gov Radioligand binding assays, for example, are a common method to determine the affinity of test compounds by measuring their ability to displace a labeled known ligand from the receptor.

From this binding data, metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) can be calculated to guide the optimization of lead compounds. researchgate.net LE relates the binding affinity of a molecule to its size (number of non-hydrogen atoms), providing a measure of how efficiently the molecule binds. researchgate.net LLE further refines this by relating potency to lipophilicity (logP), which is a key parameter for drug-likeness. researchgate.net These metrics help researchers identify compounds that achieve high potency without becoming excessively large or greasy, thereby improving their chances of having favorable pharmacokinetic properties. Profiling analogs of this compound using these efficiency metrics allows for a more rational approach to drug design, focusing on optimizing the binding contribution of each atom in the scaffold.

| Parameter | Description | Application in SAR |

|---|---|---|

| IC₅₀ / Kᵢ | Concentration of a ligand that yields 50% inhibition or binding. | Measures the potency of an antagonist or inhibitor. |

| EC₅₀ | Concentration of a ligand that provokes a response halfway between the baseline and maximum. | Measures the potency of an agonist. |

| Ligand Efficiency (LE) | Binding energy per non-hydrogen atom. | Assesses the "quality" of a hit or lead by normalizing potency for size. |

| Lipophilic Ligand Efficiency (LLE) | Potency (pIC₅₀) minus lipophilicity (logP). | Balances potency with lipophilicity to optimize drug-like properties. |

V. Research Applications and Methodological Approaches Utilizing 2r,4r Pyrrolidine 2,4 Dicarboxylic Acid

Applications in Neuropharmacological Research Models

The ability of (2R,4R)-pyrrolidine-2,4-dicarboxylic acid to modulate glutamatergic neurotransmission makes it a critical compound for studying the central nervous system in various research models.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. youtube.com One of the key forms of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. uzh.chnih.govnih.govyoutube.com Research utilizing this compound and its derivatives has provided insights into these mechanisms.

Studies in cultured hippocampal neurons have shown that inhibiting glutamate (B1630785) uptake with L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC) leads to a depression of excitatory postsynaptic currents (EPSCs). nih.gov This effect is attributed to an increase in the ambient concentration of glutamate in the extracellular space. nih.gov The elevated glutamate, in turn, activates presynaptic metabotropic glutamate receptors (mGluRs), which leads to a reduction in subsequent neurotransmitter release. nih.gov This process of presynaptic inhibition is a critical component of synaptic plasticity, demonstrating how the regulation of glutamate levels directly impacts the strength of synaptic transmission. nih.gov By manipulating glutamate clearance, researchers can dissect the role of presynaptic autoreceptors in modulating synaptic efficacy.

Similarly, the group II mGluR agonist (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC) has been shown to attenuate excitatory postsynaptic potentials (EPSPs) in slices of rat visual cortex. nih.gov This effect was determined to be presynaptic, as it resulted in a reduction of glutamate release. nih.gov These findings highlight how compounds like this compound and its analogs are used to explore the presynaptic mechanisms that govern synaptic plasticity. nih.gov

The concentration of glutamate in the extracellular space is tightly regulated, as excessive levels can lead to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity. nih.govnih.govmdpi.com this compound is frequently used to model conditions of impaired glutamate uptake and study its impact on neuronal excitability and survival.

In rat cortical cultures, application of L-trans-pyrrolidine-2,4-dicarboxylate (PDC) induces a time- and concentration-dependent increase in extracellular glutamate, leading to neuronal damage. nih.gov This neurotoxicity is primarily mediated by the activation of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Further studies have shown that this PDC-evoked toxicity is dependent on extracellular sodium. nih.gov The mechanism involves the glutamate transporter-dependent accumulation of glutamate in the extracellular space, which then triggers the excitotoxic cascade. nih.gov

Research on cultured cerebellar granule neurons has further elucidated these effects. While transient application of PDC did not directly alter intracellular calcium concentrations, prolonged exposure led to an accumulation of extracellular glutamate that subsequently caused a selective desensitization of NMDA receptors and a reduction in NMDA-induced calcium influx. nih.gov These studies demonstrate that by inhibiting glutamate transport, this compound serves as a tool to manipulate neuronal excitability, investigate the mechanisms of excitotoxicity, and explore the downstream consequences of glutamate dysregulation in the central nervous system. nih.govnih.gov

This compound is a potent and competitive inhibitor of EAATs, making it an invaluable tool for the preclinical assessment of glutamate neurotransmitter modulation. rndsystems.com By blocking the primary mechanism for glutamate clearance, it allows for the study of how changes in neurotransmitter residence time in the synapse affect neuronal signaling.

Its utility has been demonstrated in models of ischemia, where energy deprivation can lead to the reversal of glutamate transporters and a massive release of glutamate. nih.gov In differentiated PC12 cells, preloading with L-trans-pyrrolidine-2,4-dicarboxylate was shown to inhibit glutamate release induced by oxygen and glucose deprivation, supporting the hypothesis that this release occurs via reverse transport. nih.gov This protective effect underscores the compound's utility in studying the dynamics of neurotransmitter transport and its role in pathological conditions. nih.gov

Furthermore, studies at the calyx of Held synapse in immature rats showed that blocking glutamate transporters with L-trans-pyrrolidine-2,4-dicarboxylic acid indirectly activates presynaptic mGluRs by increasing interstitial glutamate concentrations. nih.gov This modulation of presynaptic receptors leads to an inhibition of excitatory neurotransmission, providing a clear example of how blocking uptake can profoundly alter synaptic function. nih.govnih.gov These preclinical models are essential for understanding the consequences of impaired neurotransmitter transport in various neurological disorders.

In Vitro and Ex Vivo Methodologies for Studying this compound

A range of in vitro and ex vivo techniques are employed to characterize the pharmacological profile of this compound and its derivatives.

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter. nih.govgiffordbioscience.com These assays use a radiolabeled ligand that binds to the target protein. By measuring the displacement of the radioligand by an unlabeled compound (like this compound), researchers can calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. giffordbioscience.com

The affinity of L-trans-pyrrolidine-2,4-dicarboxylate for various human excitatory amino acid transporters has been determined using this method. In assays with HEK293 cells expressing individual EAAT subtypes, the ability of L-trans-PDC to inhibit the uptake of the radiolabeled glutamate analog [³H]-d-Aspartate was measured. rndsystems.com The results provided specific Ki values for each transporter, quantifying the compound's potency and selectivity.

Table 1: Inhibitory Constants (Ki) of L-trans-2,4-PDC at Human EAAT Subtypes

Data sourced from R&D Systems. rndsystems.com

These binding assays are crucial for characterizing novel compounds and understanding their interaction with specific molecular targets within the central nervous system. nih.gov

Cell-based bioassays are essential for moving beyond simple binding affinity to understand the functional consequences of a compound's interaction with its target. criver.comnih.govtandfonline.com These assays use living cells to measure a physiological response, such as changes in ion flux, membrane potential, or cell survival. nih.govresearchgate.netfrontiersin.org

The functional activity of L-trans-pyrrolidine-2,4-dicarboxylate has been characterized using a fluorescence-based membrane potential assay. rndsystems.com In this type of assay, changes in the electrical potential across the cell membrane are monitored using a voltage-sensitive dye. Since glutamate transport is an electrogenic process (involving the movement of ions that create an electrical current), inhibiting this process with L-trans-PDC results in a measurable change in membrane potential. This functional assay provided Michaelis-Menten constant (Km) values, which in this context reflect the substrate affinity in a functional transport assay. rndsystems.com

Table 2: Functional Activity (Km) of L-trans-2,4-PDC in a FLIPR Membrane Potential Assay

Data sourced from R&D Systems. rndsystems.com

Other functional readouts in cell-based assays include measuring glutamate release from cell cultures following exposure to PDC, assessing cell death in response to excitotoxicity, and recording changes in intracellular calcium levels. nih.govnih.govnih.gov These bioassays provide critical data on the downstream cellular effects of inhibiting glutamate transport with this compound.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | (2R,4R)-PDC |

| (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate | (2R,4R)-APDC |

| L-trans-pyrrolidine-2,4-dicarboxylate | L-trans-PDC |

| N-methyl-D-aspartate | NMDA |

| Glutamate | |

| [³H]-d-Aspartate |

Brain Slice Electrophysiology for Synaptic Transmission Analysis

Brain slice electrophysiology is a cornerstone technique for studying synaptic transmission and plasticity in a preserved neural circuit. criver.commdpi.comgenes2cognition.org This method allows for the detailed analysis of how compounds affect synaptic strength, integration, and long-term changes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. frontiersin.orgnih.gov

While direct electrophysiological studies in brain slices using this compound are not extensively documented, research with its amino-substituted analog, (2R,4R)-APDC, illustrates the application of this methodology. As a selective group II metabotropic glutamate receptor (mGluR) agonist, (2R,4R)-APDC is used to probe the role of these receptors in modulating synaptic transmission. tocris.comnih.gov In hippocampal brain slices, for example, application of group II mGluR agonists can modulate the induction of synaptic plasticity, demonstrating the role of these receptors in gating the changes in synaptic strength. nih.gov The technique involves recording field excitatory postsynaptic potentials (fEPSPs) or whole-cell postsynaptic currents from neurons within a specific brain region (e.g., the CA1 region of the hippocampus) while stimulating afferent pathways. The application of a compound like (2R,4R)-APDC allows researchers to observe changes in basal synaptic transmission or its ability to undergo plasticity.

Interactive Table: Effects of Group II mGluR Agonists on Synaptic Transmission in Brain Slice Preparations

| Agonist | Preparation | Measured Parameter | Observed Effect | Reference |

| (2R,4R)-APDC | Rat Hippocampus | Forskolin-stimulated cAMP formation | Inhibition | tocris.com |

| (2R,4R)-APDC | Rat Visual Cortex Slices | Excitatory Postsynaptic Potentials (EPSPs) | Attenuation (presynaptic effect) |

Note: Data for (2R,4R)-APDC in visual cortex is inferred from studies on related group II agonists demonstrating presynaptic inhibition.

Protein Crystallography for Structural Elucidation of Ligand-Receptor Complexes

Understanding the precise interaction between a ligand and its receptor at the atomic level is crucial for rational drug design and clarifying mechanisms of action. Protein crystallography is a powerful technique that can reveal the three-dimensional structure of a ligand-receptor complex. However, obtaining high-quality crystals of membrane proteins like mGluRs is technically challenging.

To circumvent these challenges, alternative methods like Förster resonance energy transfer (FRET) are employed to study the conformational dynamics of receptors upon ligand binding. A study utilizing a FRET-based sensor incorporated into the metabotropic glutamate receptor 2 (mGluR2) provided insights into the conformational changes induced by (2R,4R)-APDC. nih.gov This approach measures changes in fluorescence energy transfer between two fluorophores attached to different domains of the receptor. Agonist binding, such as by (2R,4R)-APDC, alters the distance or orientation between these fluorophores, resulting in a measurable change in the FRET signal. This technique serves as a proxy for structural changes, providing data on ligand efficacy and the nature of receptor activation. nih.gov The study demonstrated that (2R,4R)-APDC is a more efficacious agonist than glutamate itself at the mGluR2, inducing a greater conformational change in the receptor. nih.gov

Interactive Table: Ligand-Induced Conformational Changes in mGluR2 Measured by FRET

| Ligand | Receptor Sensor | EC₅₀ | Relative Efficacy (vs. Glutamate) | Reference |

| (2R,4R)-APDC | azi-ECL2 mGluR2 | 6.7 ± 1.3 µM | More efficacious | nih.gov |

| Glutamate | azi-ECL2 mGluR2 | 2.5 ± 0.3 µM | 1.00 (Reference) | nih.gov |

| LY379268 | azi-ECL2 mGluR2 | 10.2 ± 2.4 nM | More efficacious | nih.gov |

| DCG-IV | azi-ECL2 mGluR2 | 0.9 ± 0.1 µM | Less efficacious (Partial agonist) | nih.gov |

In Vivo Research Methodologies Involving this compound

Microdialysis for Extracellular Neurotransmitter Concentration Measurement

In vivo microdialysis is a widely used technique to sample and measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.gov The method involves implanting a small, semipermeable probe into a target brain area. The probe is continuously perfused with a physiological solution, and molecules from the extracellular space diffuse across the membrane into the dialysate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC).

This technique has been instrumental in studying the effects of glutamate transporter inhibitors. The isomer L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), a potent glutamate uptake inhibitor, has been used in microdialysis studies to elevate extracellular glutamate levels. nih.govnih.gov By infusing L-trans-PDC through the microdialysis probe (a method known as reverse dialysis), researchers can investigate the consequences of impaired glutamate clearance. One study found that L-trans-PDC-evoked increases in striatal glutamate were significantly reduced by the removal of calcium or the presence of tetrodotoxin, suggesting that the elevated glutamate levels subsequently triggered action potential-dependent, synaptic release of more glutamate. nih.gov

Interactive Table: Effect of L-trans-PDC on Extracellular Glutamate in Rat Striatum

| Condition | Treatment | % Reduction in L-trans-PDC-Evoked Glutamate | Implied Mechanism | Reference |

| Control | L-trans-PDC | N/A | Glutamate transporter reversal | nih.gov |

| Low Calcium | L-trans-PDC + 0.1 mM Calcium | 55% | Attenuation of Ca²⁺-dependent release | nih.gov |

| Sodium Channel Blockade | L-trans-PDC + 1 µM Tetrodotoxin | 46% | Attenuation of action potential-dependent release | nih.gov |

| NMDA Receptor Blockade | L-trans-PDC + CPP | Significant Attenuation | Blockade of postsynaptic feedback loop | nih.gov |

| AMPA Receptor Blockade | L-trans-PDC + LY293558 | Significant Attenuation | Blockade of postsynaptic feedback loop | nih.gov |

Single Unit Recordings and Iontophoretic Drug Application

Single-unit recording is an electrophysiological technique that monitors the action potentials (spikes) of an individual neuron in a living animal, providing information about its firing rate and pattern. When combined with iontophoresis (or microelectrophoresis), researchers can apply charged molecules, such as neurotransmitter receptor agonists or antagonists, directly into the immediate vicinity of the recorded neuron. nih.govnih.gov This allows for the investigation of a drug's direct effect on neuronal activity without systemic administration.

A study utilizing this combined technique investigated the effects of the related compound (2R,4R)-APDC on the activity of intact rat spinal neurons. acs.orgnih.gov By applying (2R,4R)-APDC via microelectrophoresis, the researchers could assess its ability to modulate neuronal excitation. The findings showed that (2R,4R)-APDC augmented the excitatory effects of AMPA, a primary excitatory neurotransmitter receptor agonist. acs.orgnih.govebi.ac.uk This demonstrates the utility of the technique in characterizing the physiological role of specific receptor subtypes, in this case, group II mGluRs, in modulating neuronal excitability in vivo.

Interactive Table: Modulation of AMPA-Induced Excitation by Microelectrophoretic Application of mGluR Agonists

| Applied Agonist | Target Neurons | Effect on AMPA-Induced Excitation | Reference |

| (2R,4R)-APDC | Rat Spinal Neurons | 52 ± 6% Increase | acs.orgnih.gov |

| (1S,3R)-ACPD (nonselective agonist) | Rat Spinal Neurons | 95 ± 10% Increase | acs.orgnih.gov |

Assessment of Neurobiological Endpoints in Animal Models

Animal models are essential for studying the potential therapeutic effects of compounds in complex neurological disorders. nih.gov These models often involve inducing a pathological state, such as seizures or hypoxia, and then assessing various neurobiological endpoints, including behavior, cellular viability, and biochemical markers.

The related compound (2R,4R)-APDC has been evaluated in several such models. In a rat model of pilocarpine-induced seizures, treatment with (2R,4R)-APDC was shown to have neuroprotective effects. nih.gov The assessment of endpoints included behavioral tests like the Morris water maze to evaluate spatial memory, and cellular assays such as TUNEL staining to quantify apoptosis (programmed cell death) in the hippocampus. nih.gov The results indicated that (2R,4R)-APDC treatment improved memory performance and significantly reduced seizure-induced neuronal apoptosis. nih.gov Further analysis revealed a decrease in the levels of cleaved caspase-3 and caspase-9, key executioner proteins in the apoptotic cascade. nih.gov

Another study investigated the effects of (2R,4R)-APDC in a rat model of hypoxia-induced amnesia. nih.gov Neurobiological endpoints assessed included performance in a passive avoidance test for memory and anxiety-like behavior in the elevated plus maze. The findings demonstrated that (2R,4R)-APDC could improve memory acquisition and retrieval in rats that had been subjected to hypoxia. nih.gov

Interactive Table: Neurobiological Endpoints Assessed in Animal Models with (2R,4R)-APDC Treatment

| Animal Model | Endpoint Assessed | Outcome of (2R,4R)-APDC Treatment | Reference |

| Pilocarpine-Induced Seizures | Spatial Memory (Morris Water Maze) | Reduced escape latencies and swimming lengths | nih.gov |

| Pilocarpine-Induced Seizures | Hippocampal Neuronal Apoptosis (TUNEL) | Significantly counteracted seizure-induced apoptosis | nih.gov |

| Pilocarpine-Induced Seizures | Apoptotic Markers (Caspase-3, Caspase-9) | Potently decreased levels of cleaved caspases | nih.gov |

| Hypoxia-Induced Amnesia | Memory Acquisition (Passive Avoidance) | Significant improvement | nih.gov |

| Hypoxia-Induced Amnesia | Memory Retrieval (Passive Avoidance) | Significant improvement | nih.gov |

| Hypoxia-Induced Amnesia | Anxiety-like Behavior (Elevated Plus Maze) | Anxiogenic effect (reduced time in open arms) | nih.gov |

Vi. Future Directions and Emerging Research Avenues for 2r,4r Pyrrolidine 2,4 Dicarboxylic Acid

Development of Highly Selective Orthosteric and Allosteric Modulators

A primary future objective is the creation of modulators with enhanced selectivity for specific subtypes of glutamate (B1630785) transporters and receptors. The development of compounds that can precisely target EAAT1, EAAT2, etc., or specific metabotropic glutamate receptors (mGluRs), will be crucial for dissecting their individual physiological roles and for creating therapeutics with fewer off-target effects.

Orthosteric Modulators: Research continues to focus on modifying the core pyrrolidine (B122466) structure to achieve greater specificity. Orthosteric ligands bind to the same site as the endogenous ligand (glutamate). Subtle modifications to the pyrrolidine ring can differentiate between the binding pockets of various transporter subtypes. For example, the synthesis of N(1)-substituted derivatives of a related compound, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, has yielded molecules that act as agonists, partial agonists, or antagonists for group II mGluRs (mGluR2, mGluR3, and mGluR6). nih.govjohnshopkins.eduresearchgate.net This demonstrates that targeted chemical synthesis can produce compounds with finely tuned activity at specific receptor subtypes. Similarly, a series of substituted pyrrolidine-2,4-dicarboxylic acid amides were synthesized and found to be potent and selective inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme, highlighting the scaffold's versatility. nih.gov

Allosteric Modulators: A particularly promising frontier is the development of allosteric modulators. Unlike orthosteric ligands, allosteric modulators bind to a different site on the protein, altering the protein's conformation and modulating the affinity or efficacy of the endogenous ligand. mdpi.com This offers several potential advantages, including higher subtype selectivity and a more nuanced "dimmer switch" effect rather than a simple on/off blockade. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs/NALs), offering a wide range of pharmacological profiles. mdpi.com While research into allosteric modulators based specifically on the (2R,4R)-pyrrolidine-2,4-dicarboxylic acid scaffold is still emerging, the development of tetracyclic small molecules as PAMs for the cholecystokinin (B1591339) receptor demonstrates the feasibility and potential of this approach for other target classes. mdpi.com Future work will likely involve high-throughput screening and structure-based design to identify allosteric binding sites on EAATs and develop pyrrolidine-based ligands that bind to them.

| Modulator Type | Binding Site | Mechanism of Action | Potential Advantage | Example Target Class |

| Orthosteric | Primary (endogenous ligand) binding site | Direct competition with the endogenous ligand (e.g., glutamate). | Potent inhibition or activation. | Metabotropic Glutamate Receptors (mGluRs) nih.gov |

| Allosteric | A secondary, distinct binding site | Conformational change that modulates the endogenous ligand's effect. | Higher subtype selectivity; nuanced modulation. mdpi.com | Cholecystokinin Receptor (CCK1R) mdpi.com |

Rational Design of Next-Generation Pyrrolidine-Based Probes

The move toward rational, structure-based drug design represents a significant evolution from traditional screening methods. By combining computational modeling with synthetic chemistry, researchers can design novel pyrrolidine-based molecules with predetermined properties to act as highly specific probes for studying transporter function.

This approach involves using the known structures of target proteins, such as EAATs, to design ligands that fit precisely into the binding site. For instance, 2,4-methanopyrrolidine-2,4-dicarboxylate, a conformationally locked analogue of glutamate, was designed to define the structural elements that differentiate between substrates and non-substrate inhibitors of glutamate transporters. umt.edu This type of rigid scaffold provides valuable insight into the optimal conformation required for binding and transport.

Further research has shown that subtle chemical changes can have profound effects on a molecule's function. The methylation of L-trans-pyrrolidine-2,4-dicarboxylate was shown to convert the compound from a substrate that is transported into the cell to a non-substrate inhibitor that simply blocks the transporter. nih.gov This highlights how rational modifications can fine-tune the pharmacological profile of these probes. The design of l-trans-4-substituted prolines has also led to the development of selective antagonists for specific kainic acid receptor subtypes, further illustrating the power of this approach. researchgate.net Future efforts will undoubtedly rely on increasingly sophisticated computational tools to predict binding affinities and functional outcomes, accelerating the development of next-generation chemical probes. nih.gov

Advanced In Vivo Imaging and Optogenetic Applications

Visualizing the activity and distribution of glutamate transporters in the living brain is a critical step in understanding their role in health and disease. Future research will focus on developing pyrrolidine-based ligands suitable for non-invasive imaging techniques like Positron Emission Tomography (PET).

PET imaging requires radiolabeled tracers that can cross the blood-brain barrier and bind with high affinity and specificity to their target. The development of PET radiotracers for related targets, such as the metabotropic glutamate receptor 1 (mGluR1), provides a roadmap for creating similar tools for EAATs. nih.gov A future goal is to synthesize derivatives of this compound labeled with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18). Such tracers would allow for the in vivo quantification of EAATs in the human brain, providing invaluable biomarkers for neurological and psychiatric disorders and enabling the study of how transporter levels are affected by disease or therapeutic interventions.

While direct applications of this compound in optogenetics are not yet established, the compound and its derivatives can serve as essential pharmacological tools in optogenetic experiments. Optogenetics uses light to control the activity of genetically modified neurons. Pyrrolidine-based EAAT inhibitors can be used in these studies to modulate the synaptic environment, helping to elucidate how transporter function influences the activity of specific, optically-controlled neural circuits.

Systems-Level Neurobiology and Circuitry Studies

While much research has focused on the molecular and cellular effects of this compound, a major future direction is to use this compound and its next-generation analogues to understand their impact on whole neural circuits and complex behaviors.

Glutamate transporters are not uniformly distributed in the brain; different subtypes are enriched in specific cell types and brain regions. nih.govmdpi.com For example, EAAT2 is the most abundant transporter and is found predominantly in astrocytes, while EAAT3 and EAAT4 are primarily neuronal. mdpi.comwikipedia.org This differential expression is fundamental to the function of distinct neural circuits, such as those in the hippocampus, cerebellum, and striatum. nih.govnih.gov

By using subtype-selective inhibitors, researchers can probe the specific contribution of astrocytic versus neuronal glutamate uptake in processes like synaptic plasticity, learning, and memory. Studies have already used L-trans-pyrrolidine-2,4-dicarboxylate to demonstrate that inhibiting glutamate uptake potentiates NMDA receptor-mediated toxicity in hippocampal and cortical cultures and elevates extracellular glutamate levels in the striatum. nih.govnih.govnih.gov Future studies will employ more selective compounds in sophisticated in vivo models to map the functional consequences of modulating specific transporter subtypes within defined behavioral paradigms. This will bridge the gap between molecular pharmacology and systems neuroscience, providing a deeper understanding of how glutamate transport shapes brain function.

| EAAT Subtype | Primary Location | Key Brain Regions | Potential Role in Circuitry |

| EAAT1 (GLAST) | Astrocytes | Cerebellum, Retina mdpi.com | Regulation of synaptic transmission at Purkinje cells. |

| EAAT2 (GLT-1) | Astrocytes | Forebrain, Hippocampus, Cortex mdpi.comnih.gov | Major regulator of extracellular glutamate (~90% of uptake). wikipedia.org |

| EAAT3 (EAAC1) | Neurons (postsynaptic) | Hippocampus, Cortex, Striatum mdpi.com | Modulation of postsynaptic signaling and excitability. |

| EAAT4 | Neurons (postsynaptic) | Cerebellar Purkinje cells mdpi.com | Fine-tuning of cerebellar circuit activity. |

| EAAT5 | Neurons (presynaptic) | Retina wikipedia.org | Shaping visual signal transmission. |

Integration with Artificial Intelligence for Drug Discovery and Mechanistic Predictions

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of pyrrolidine-based modulators is no exception. These computational tools can analyze vast datasets to accelerate nearly every stage of the research and development process. mdpi.com

Drug Discovery and Design: AI algorithms can screen virtual libraries containing millions of chemical structures to identify novel pyrrolidine derivatives with a high probability of binding to glutamate transporters. mdpi.com Machine learning models, trained on existing structure-activity relationship data, can predict the properties of new, unsynthesized compounds, such as their binding affinity, selectivity, and potential toxicity. nih.govcrimsonpublishers.com This predictive power significantly reduces the time and cost associated with synthesizing and testing new molecules, allowing researchers to focus on the most promising candidates. nih.govresearchgate.net

Mechanistic Predictions: Beyond identifying new drug candidates, AI can help elucidate the complex mechanisms of action. By analyzing large-scale biological data, ML models can predict how a specific modulator might affect downstream signaling pathways or influence the behavior of entire neural networks. crimsonpublishers.com This can help generate new hypotheses about the role of glutamate transporters in disease and predict how patients might respond to a given therapeutic, paving the way for a new era of precision medicine in neurology.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (2R,4R)-pyrrolidine-2,4-dicarboxylic acid?

Synthesis typically involves stereoselective routes to preserve the (2R,4R) configuration. For example, diastereomeric mixtures can be resolved via successive crystallizations from water/methanol systems, as demonstrated in thiazolidine dicarboxylic acid synthesis . Characterization requires chiral HPLC (≥98% purity) and spectroscopic methods (e.g., H NMR, mass spectrometry). Key parameters include molecular weight (174.16 g/mol), CAS 169209-63-6, and solubility in water (up to 100 mM with sonication) .

Q. How should researchers handle and store (2R,4R)-APDC to ensure stability?

Q. What analytical techniques verify the purity of (2R,4R)-APDC?

High-performance liquid chromatography (HPLC) is standard, with purity thresholds >98% . Additional validation via mass spectrometry (PubChem CID: 5310984) and nuclear magnetic resonance (NMR) ensures structural integrity .

Advanced Research Questions

Q. What experimental evidence supports the role of (2R,4R)-APDC as a selective group II mGluR agonist?

(2R,4R)-APDC selectively activates group II metabotropic glutamate receptors (mGluR2/3) with minimal cross-reactivity. In neonatal rat spinal cord preparations, it reduced fast dorsal root-evoked ventral root potentials (fDR-VRPs) at EC values ≤10 µM, distinguishing it from group I/III agonists like (1S,3R)-ACPD . Antagonists such as LY341495 block its effects, confirming receptor specificity .

Q. How does (2R,4R)-APDC modulate NADPH-oxidase-dependent ROS systems?

At 25–50 µM, (2R,4R)-APDC inhibits reactive oxygen species (ROS) production by suppressing NADPH-oxidase activity in macrophages. This effect is critical in studies of inflammatory pathways, though its efficacy varies by cell type (e.g., microglia vs. macrophages) .

Q. Are there contradictions in reported effects of (2R,4R)-APDC on inflammasome activation?

Yes. While (2R,4R)-APDC inhibits ROS in macrophages , it failed to reduce lysophosphatidylcholine (LPC)-induced inflammasome activation in microglia/astrocytes at similar concentrations . Contradictions may arise from cell-specific signaling pathways or assay conditions (e.g., LPC vs. bacterial stimuli) .

Q. What are the optimal concentrations of (2R,4R)-APDC for in vitro studies?

Q. How does (2R,4R)-APDC compare to other group II mGluR agonists in receptor selectivity?

(2R,4R)-APDC exhibits higher selectivity for mGluR2/3 than (1S,3S)-ACPD, which also weakly activates group I receptors. Unlike LY354740 (a carboxycyclopropylglycine derivative), (2R,4R)-APDC lacks phosphonate groups, reducing off-target effects .

Q. What are the implications of (2R,4R)-APDC’s solubility and stability in experimental design?

Aqueous solubility (20 mg/mL with sonication) enables direct dosing in physiological buffers . However, prolonged storage in solution at -20°C reduces stability (>1 month), necessitating fresh preparations for dose-response studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。